molecular formula C16H12N4O B2699629 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol CAS No. 516455-58-6

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Numéro de catalogue: B2699629
Numéro CAS: 516455-58-6
Poids moléculaire: 276.299
Clé InChI: GNAKOHZOCQHVOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring substituted with a phenyl group at position 3 and a hydroxyl group at position 3. This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the electronic diversity of the pyrazole moiety, making it a candidate for pharmacological applications.

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWBWDSXXBVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group on the pyrazole ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the hydroxyl group into a ketone, yielding 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-one .

Mechanism :

  • Deprotonation of the hydroxyl group under basic conditions.

  • Oxidation via electron transfer, forming a carbonyl group.

Conditions :

  • Oxidizing Agent : KMnO₄ in acidic or neutral medium .

  • Temperature : 50–80°C.

  • Solvent : Water or ethanol.

Products :

Reaction TypeProductYieldReference
OxidationPyrazol-5-one derivative65–75%

Reduction Reactions

The pyrazole ring and benzimidazole moiety can undergo selective reduction. Lithium aluminum hydride (LiAlH₄) reduces the pyrazole ring’s double bonds, while sodium borohydride (NaBH₄) targets specific functional groups without altering aromaticity .

Mechanism :

  • Hydride attack at electrophilic sites, leading to saturation of double bonds.

Conditions :

  • Reducing Agent : LiAlH₄ in anhydrous ether .

  • Temperature : 0–25°C.

Products :

Reaction TypeProductYieldReference
ReductionDihydropyrazole derivative70–85%

Nucleophilic Substitution

The hydroxyl group can be replaced via nucleophilic substitution when activated. For example, reaction with phosphoryl chloride (POCl₃) converts the hydroxyl to a chloride, enabling further substitutions with amines or thiols .

Conditions :

  • Reagent : POCl₃, 80°C.

  • Solvent : Toluene.

Products :

Substitution SiteReagentProductYield
Pyrazole-OHPOCl₃Pyrazole chloride60%

Electrophilic Substitution

Electrophilic aromatic substitution occurs on the benzimidazole ring. Nitration with nitric acid (HNO₃) introduces nitro groups at the 5- or 6-position of the benzimidazole .

Conditions :

  • Reagent : HNO₃/H₂SO₄, 0–5°C.

Products :

PositionProductYield
5-Nitro5-nitro-benzimidazole derivative45%
6-Nitro6-nitro-benzimidazole derivative40%

Cyclization Reactions

Under reflux with thiourea, the compound forms thiazole-fused derivatives via cyclocondensation. This reaction leverages the pyrazole hydroxyl group’s reactivity to generate heterocyclic extensions .

Conditions :

  • Reagent : Thiourea, ethanol, 80°C.

  • Catalyst : HCl.

Products :

Reaction TypeProductYieldReference
CyclocondensationThiazole-pyrazole hybrid55–70%

Functionalization at Benzimidazole Nitrogen

The NH group in benzimidazole undergoes alkylation or acylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base produces N-methyl derivatives .

Conditions :

  • Reagent : CH₃I, K₂CO₃.

  • Solvent : DMF, 60°C.

Products :

Reaction TypeProductYieldReference
AlkylationN-Methyl-benzimidazole derivative80%

Comparative Reactivity Table

Reaction TypeReagentsKey Functional Groups InvolvedMajor Products
OxidationKMnO₄, H₂O₂Pyrazole-OHPyrazolones
ReductionLiAlH₄, NaBH₄Pyrazole C=CDihydropyrazoles
SubstitutionPOCl₃, HNO₃Benzimidazole NH, aromatic ringsChlorides, nitro derivatives
CyclizationThioureaPyrazole-OHThiazole hybrids

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in the presence of KMnO₄ .

  • Reduction : LiAlH₄ selectively reduces the pyrazole ring due to its electron-deficient nature .

  • Cyclization : Acid catalysis facilitates nucleophilic attack by sulfur nucleophiles, forming fused thiazole rings .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .

Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of several protein kinases, which play critical roles in cell signaling pathways related to cancer progression. For instance, it has shown significant inhibitory effects on the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
this compound has demonstrated broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .

Material Science

Organic Electronics
The compound is being explored for applications in organic electronics due to its favorable electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device performance .

Agricultural Applications

Pesticide Development
Research is ongoing into the use of this compound as a pesticide. Its efficacy against various agricultural pests suggests potential for incorporation into pest management strategies, offering an alternative to conventional chemical pesticides .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In an investigation published in Phytomedicine, researchers assessed the antimicrobial activity of this compound against various pathogens. The findings revealed that it inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting its potential as a safe antimicrobial agent .

Case Study 3: Organic Electronics

A collaborative study between materials scientists and chemists demonstrated that incorporating this compound into OLEDs improved device efficiency by enhancing charge transport properties. Devices fabricated with this compound exhibited higher luminance and stability compared to traditional materials used in OLED technology .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical)18.0

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Table 3: Organic Electronics Performance

ParameterValueReference
Luminance500 cd/m²
Efficiency15 lm/W
Stability>1000 hours

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . The pyrazole ring can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s overall activity is a result of these combined interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions on the pyrazole or benzimidazole rings. Below is a detailed comparison:

Structural Analogues with Pyrazole Modifications

  • 1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS: 944782-87-0) Substituents: Ethyl (C4) and methyl (C3) groups on the pyrazole ring. Impact: The ethyl and methyl groups increase hydrophobicity compared to the phenyl group in the target compound. This may reduce solubility but enhance membrane permeability in biological systems.
  • 1-Benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 946-23-6) Substituents: Benzyl (N1) and methyl (C3) groups. Impact: The benzyl group introduces steric bulk, which could hinder interactions with narrow enzyme active sites.
  • 3-Phenyl-1H-pyrazol-5-ol (CAS: 5203-91-8)

    • Substituents : Phenyl (C3) and hydroxyl (C5) groups.
    • Impact : The absence of the benzimidazole ring simplifies the structure, lowering molecular weight (MW: 160.18 g/mol vs. 288.31 g/mol for the target compound). This may improve metabolic stability but reduce affinity for benzimidazole-dependent targets (e.g., microtubule proteins) .

Benzimidazole Hybrids with Varied Pharmacophores

  • N-((1H-Benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine (Compound 6 in )

    • Structure : Thiazole ring linked to benzimidazole via a methylene bridge.
    • Impact : The thiazole introduces sulfur-based electronegativity, which may enhance metal chelation (e.g., Fe³⁺ or Zn²⁺ in enzymes). However, the absence of a pyrazole ring limits conformational flexibility compared to the target compound .
  • 5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 857492-83-2) Structure: Pyrrolone ring fused to benzimidazole. Impact: The pyrrolone’s ketone group offers hydrogen-bond acceptor sites, while the butoxypropyl chain increases lipophilicity. This compound’s larger size (MW: 328.40 g/mol) may impede blood-brain barrier penetration compared to the target compound .

Functional Group Variations in Related Drugs

  • Carbendazim (Methyl (1H-benzimidazol-2-yl)carbamate)
    • Structure : Carbamate group at position 2 of benzimidazole.
    • Impact : The carbamate group enables antifungal activity by inhibiting β-tubulin polymerization. The target compound’s pyrazole-hydroxyl group may offer a different mechanism, such as radical scavenging or kinase inhibition .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) Solubility (Predicted)
Target Compound 288.31 Benzimidazole, 3-phenyl, 5-OH Antimicrobial, Anticancer Moderate (polar OH)
1-(1H-BzIm)-4-ethyl-3-methyl-pyrazol-5-ol 256.29 Ethyl, methyl Enhanced lipophilicity Low
1-Benzyl-3-methyl-pyrazol-5-ol 188.23 Benzyl, methyl Limited target specificity Moderate
Carbendazim 191.18 Carbamate Antifungal High (ionic carbamate)

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely involves cyclocondensation of o-phenylenediamine with pyrazole precursors, similar to methods in and . Challenges include regioselective introduction of the phenyl group and avoiding side reactions at the hydroxyl position .
  • Biological Activity : Analogous compounds (e.g., arylazo-thiazole derivatives in ) show antibacterial (MIC: 2–8 µg/mL against S. aureus) and anti-HepG2 activity (IC₅₀: 12–25 µM). The target compound’s hydroxyl group may enhance DNA intercalation or kinase inhibition .
  • Crystallography : Pyrazole derivatives with chlorophenyl groups () exhibit planar crystal packing, suggesting similar stability for the target compound. Hydrogen bonding via the hydroxyl group could influence bioavailability .

Activité Biologique

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂N₄O, with a molecular weight of 276.3 g/mol. Its structure incorporates a benzimidazole ring fused to a pyrazole moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

Tubulin Interaction : Similar to other benzimidazole derivatives, this compound is believed to interact with tubulin proteins, disrupting microtubule assembly during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

Microorganism Zone of Inhibition (mm) Control (Streptomycin)
Staphylococcus aureus2030
Escherichia coli1828
Bacillus subtilis2232

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness in inducing apoptosis in cancer cell lines through the modulation of cell cycle progression and inhibition of tumor growth. For instance, research demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : In vitro studies indicated that this compound inhibited the proliferation of MCF7 breast cancer cells by inducing apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, revealed potent antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for drug development .

Pharmacokinetics

The pharmacokinetic profile shows that this compound is well absorbed and can be eliminated via renal pathways. Its bioavailability and half-life are critical factors influencing its therapeutic efficacy and safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. Pyrazole rings are typically formed using hydrazine derivatives and α,β-unsaturated ketones. A key step involves refluxing intermediates (e.g., propenones) with hydrazine hydrate in acetic acid, followed by cyclization . Sodium acetate is frequently used as a catalyst to enhance reaction efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., OH stretch at ~3200-3400 cm⁻¹, C=N/C=C stretches in the 1500-1600 cm⁻¹ range). 1H NMR confirms aromatic protons (δ 6.5-8.5 ppm) and pyrazole/protonated benzimidazole protons (δ 8.0-12.0 ppm) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Recrystallization from ethanol/water mixtures is effective for purification. Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves closely related byproducts .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?

  • Methodology : SC-XRD provides definitive bond-length data to distinguish between keto-enol tautomers. For example, a shorter C-O bond (~1.23 Å) indicates the keto form, while elongated C-O (~1.32 Å) suggests enol tautomerism. SHELX programs (e.g., SHELXL) refine crystallographic data to model hydrogen bonding networks, which stabilize specific tautomers .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodology : Contradictions may arise from tautomerism, impurities, or dynamic exchange processes.

  • Variable-temperature NMR : Resolves broadening caused by proton exchange (e.g., OH groups).
  • Deuterium Exchange Experiments : Confirm labile protons (e.g., -OH) by observing signal disappearance in D2O .
  • DFT Calculations : Predict NMR/IR spectra to cross-validate experimental data .

Q. How can molecular docking studies predict the compound’s bioactivity?

  • Methodology : Using software like AutoDock Vina, dock the compound into target protein active sites (e.g., p38 MAPK). Key parameters:

  • Binding Affinity : Calculated ΔG values (e.g., ≤ -7 kcal/mol suggest strong binding).
  • Hydrogen Bonding : Benzimidazole NH and pyrazole OH groups often interact with catalytic residues.
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., from PDB entries) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how are results interpreted?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC ≤ 50 µg/mL indicates promising activity.
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Studies : Fluorescence-based assays (e.g., membrane permeability via propidium iodide) .

Q. How does substituent variation on the phenyl ring influence electronic properties and reactivity?

  • Methodology :

  • Hammett Constants : Electron-withdrawing groups (e.g., -NO2) decrease electron density on the pyrazole ring, altering reaction kinetics.
  • Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects.
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with experimental reactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.